molecular formula C6H9N3S B13104643 3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile

3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile

Cat. No.: B13104643
M. Wt: 155.22 g/mol
InChI Key: YRPUNENMCAMHCT-UHFFFAOYSA-N
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Description

3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with acrylonitrile in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-((4,5-Dihydrothiazol-2-yl)amino)propanenitrile can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its nitrile group, for example, can participate in unique chemical reactions that are not possible with other thiazole derivatives.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylamino)propanenitrile

InChI

InChI=1S/C6H9N3S/c7-2-1-3-8-6-9-4-5-10-6/h1,3-5H2,(H,8,9)

InChI Key

YRPUNENMCAMHCT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NCCC#N

Origin of Product

United States

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